REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]=1.Cl[CH2:10][CH:11]=O.C(N(C(C)C)CC)(C)C.O>C(O)CCC>[CH3:8][S:7][C:4]1[S:3][C:2]2=[N:1][CH:10]=[CH:11][N:6]2[N:5]=1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
21.91 mL
|
Type
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reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
11.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 2 h
|
Duration
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2 h
|
Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted 4 times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NN2C(S1)=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 146.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |